molecular formula C8H9Cl3O2Te B8679593 3,4-Dimethoxyphenyltellurium trichloride

3,4-Dimethoxyphenyltellurium trichloride

Cat. No. B8679593
M. Wt: 371.1 g/mol
InChI Key: FLUDDRSOOUBKTI-UHFFFAOYSA-N
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Patent
US04661438

Procedure details

3,4-Dimethoxyphenyltellurium trichloride (37.2 g=0.1 mole) was dissolved in absolute ethanol (500 ml), and the slightly turbid solution was filtered. To the rapidly stirred solution was added, at room temperature, 50% aqueous hypophosphorous acid (30 ml, ≃0.3 mole) as rapidly as possible. There was a brief appearance of a brown solution color, before the entire solution set to a mass of black fibrous crystals. The product was collected after 15 minutes by filtration using rubber dam to compact the highly solvated crystal mass. The product was washed with water and then air dried to yield 25.2 g, 95% of theory, black fibrous crystals, m.p. 134°-136° C. Recrystallization from isopropanol raised the m.p. to 136°-139° C. C, H and Te elemental analyses were in agreement with the structural formula.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Te:11](Cl)(Cl)Cl)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[PH2](O)=O>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Te:11][Te:11][C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)[Te](Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[PH2](=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the slightly turbid solution was filtered
ADDITION
Type
ADDITION
Details
To the rapidly stirred solution was added, at room temperature
FILTRATION
Type
FILTRATION
Details
The product was collected after 15 minutes by filtration
Duration
15 min
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to yield 25.2 g, 95% of theory, black fibrous crystals, m.p. 134°-136° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
raised the m.p. to 136°-139° C

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)[Te][Te]C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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